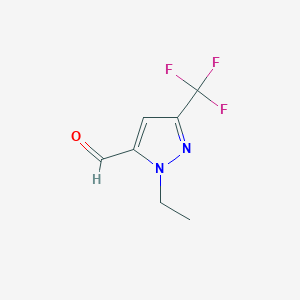

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate precursor with trifluoromethyl-substituted reagents . Detailed synthetic routes and conditions can be found in relevant literature .

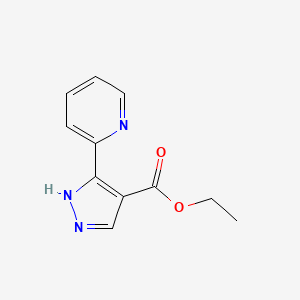

Molecular Structure Analysis

The molecular structure of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde consists of an ethyl group , a trifluoromethyl group , and a pyrazole ring . The carbaldehyde functional group is attached to the pyrazole ring. The geometry and conformational preferences of this compound play a crucial role in its reactivity and properties .

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions, including nucleophilic additions , condensations , and oxidations . Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the aldehyde moiety .

Physical And Chemical Properties Analysis

科学的研究の応用

Next-Generation Li-ion Battery Electrolytes

The compound has been targeted for use in next-generation Li-ion battery electrolytes . Density Functional Theory (DFT) calculations suggest that it can provide structural and electronic insights into the interactions within ionic liquids containing this compound . These interactions are crucial for the performance and stability of Li-ion batteries, which are pivotal in portable energy storage devices.

Low-Power Electronics and Optoelectronic Devices

Research indicates potential applications in low-power electronics and optoelectronic devices . The compound’s involvement in ionic liquids offers microscopic insights into structural and electronic interactions that are essential for the development of next-generation electronics . This could lead to advancements in the efficiency and miniaturization of electronic components.

Electrochemical Applications

The compound, when combined with other materials like ethylene carbonate and Li-TFSA, shows promising properties for electrochemical applications . This includes its prospective use in energy conversion and storage systems, which are integral to renewable energy technologies .

Ionic Liquid Gating in 2D Material-Based Field-Effect Transistors

Ionic liquids containing this compound are being explored for their use in ionic liquid gating . This application is particularly relevant for 2D material-based field-effect transistors, which could benefit from high interfacial charge densities enabled by such gating mediums .

Molecular Interaction Analysis

The compound is used in studies to analyze molecular interactions and conformational states in various ionic liquids. These analyses are important for understanding the fundamental properties of materials and can lead to the discovery of new substances with unique properties .

Synthesis of Novel Borates

It may be used in the synthesis of novel borates , such as sodium hydridotris(1H-3-trifluoromethylpyrazol-1-yl)borate. This synthesis process is significant for the development of new materials with potential applications in various fields, including catalysis and material science .

作用機序

特性

IUPAC Name |

2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

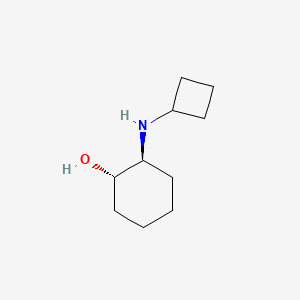

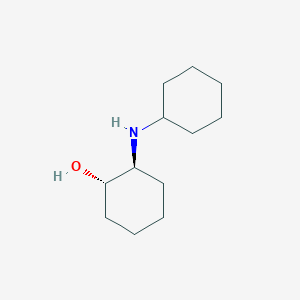

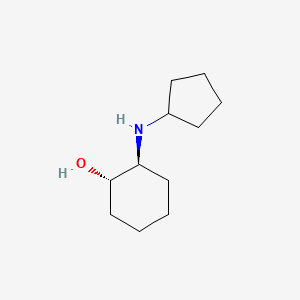

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)

![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)